molecular formula C23H17ClN6O2 B11289845 N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide

N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide

Cat. No.: B11289845
M. Wt: 444.9 g/mol
InChI Key: SSHMMKWYTGCPSL-UHFFFAOYSA-N
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Description

N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrazolo-pyrido-triazin core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-pyrido-triazin core, followed by the introduction of the chlorophenyl group and the acetamide moiety. Common reagents used in these reactions include chlorobenzene, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for treating various diseases due to its unique structure and biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a heterocyclic core. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H17ClN6O2

Molecular Weight

444.9 g/mol

IUPAC Name

N-[4-[5-(3-chlorophenyl)-4-methyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide

InChI

InChI=1S/C23H17ClN6O2/c1-13-20(15-4-3-5-16(24)12-15)22-27-26-21-19(30(22)28-13)10-11-29(23(21)32)18-8-6-17(7-9-18)25-14(2)31/h3-12H,1-2H3,(H,25,31)

InChI Key

SSHMMKWYTGCPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C)N=NC2=C1C5=CC(=CC=C5)Cl

Origin of Product

United States

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